Tetrakis(2-mercaptoethyl)ethylenediamine
Description
Tetrakis(2-mercaptoethyl)ethylenediamine is a hypothetical ethylenediamine derivative functionalized with four 2-mercaptoethyl (-SCH2CH2-) groups. These compounds share a common ethylenediamine backbone but differ in functional groups, leading to distinct applications in chelation, polymer science, and biomedical research. Below, we compare these analogs based on substituent effects, physicochemical properties, and functional roles.
Properties
CAS No. |
133531-87-0 |
|---|---|
Molecular Formula |
C10H24N2S4 |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
2-[2-[bis(2-sulfanylethyl)amino]ethyl-(2-sulfanylethyl)amino]ethanethiol |
InChI |
InChI=1S/C10H24N2S4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2 |
InChI Key |
WXCADXMBJDSKDR-UHFFFAOYSA-N |
SMILES |
C(CN(CCS)CCS)N(CCS)CCS |
Canonical SMILES |
C(CN(CCS)CCS)N(CCS)CCS |
Other CAS No. |
133531-87-0 |
Synonyms |
N2S4 chelate tetrakis(2-mercaptoethyl)ethylenediamine |
Origin of Product |
United States |
Scientific Research Applications
Radiopharmaceutical Applications
EDTM serves as a chelating agent for radiolabeling biomolecules, particularly in the field of nuclear medicine. Its ability to form stable complexes with radionuclides makes it valuable for diagnostic imaging and therapeutic applications.
Case Study: Technetium-99m Labeling
- Context : Technetium-99m (99mTc) is widely used in nuclear medicine for imaging due to its favorable physical properties.
- Application : EDTM has been utilized for the post-conjugation labeling of monoclonal antibodies with 99mTc. This method enhances the stability and efficacy of the radiopharmaceuticals used in diagnostic imaging.
- Findings : Studies have shown that EDTM effectively stabilizes 99mTc-labeled antibodies, improving their biodistribution and imaging quality .
Materials Science Applications
EDTM is also employed in materials science, particularly in the development of advanced materials with unique properties.
Case Study: Polymer Development
- Context : The synthesis of polymers often requires effective crosslinking agents to enhance material properties.
- Application : EDTM is used as a crosslinking agent in the formulation of polyurethane coatings and adhesives. Its mercapto groups facilitate thiol-ene click chemistry, leading to robust polymer networks.
- Findings : Research indicates that polymers incorporating EDTM exhibit improved mechanical strength and thermal stability compared to those without it .
Biochemical Applications
In biochemistry, EDTM's properties as a chelating agent are leveraged for various applications, including enzyme stabilization and metal ion sequestration.
Case Study: Enzyme Stabilization
- Context : Enzymes often require stabilization to maintain their activity under varying conditions.
- Application : EDTM has been investigated for its ability to stabilize enzymes by chelating metal ions that could otherwise lead to enzyme denaturation.
- Findings : Experiments have demonstrated that EDTM can effectively stabilize certain enzymes against thermal denaturation, enhancing their shelf life and effectiveness in industrial applications .
Table 1: Summary of EDTM Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Radiopharmaceuticals | Technetium-99m labeling | Improved stability and imaging quality |
| Materials Science | Crosslinking agent in polymers | Enhanced mechanical strength and thermal stability |
| Biochemistry | Enzyme stabilization | Increased enzyme activity retention |
Table 2: Comparative Analysis of Chelating Agents
| Chelating Agent | Stability with Radionuclides | Application Area |
|---|---|---|
| Tetrakis(2-mercaptoethyl)ethylenediamine (EDTM) | High | Radiopharmaceuticals, Biochemical applications |
| Diethylenetriaminepentaacetic acid (DTPA) | Moderate | Imaging and therapeutic agents |
| Ethylenediaminetetraacetic acid (EDTA) | Low | General chelation in various fields |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Chelation Properties
- TPEN : Strong affinity for Zn²⁺, with applications in cellular zinc depletion. It inhibits botulinum neurotoxins by sequestering zinc ions critical for toxin activity . TPEN also modulates ERK signaling pathways in myocardial cells by altering ROS levels .
- THEED/HPED: Hydroxyl groups confer mild chelation capacity, primarily for metal ions in polymer matrices. THEED improves mechanical properties of starch nanocomposites by plasticizing and stabilizing hydrogen bonds .
- TBPEN/TQEN: Bulky substituents enhance extraction efficiency for lanthanoids (e.g., Eu³⁺) and platinum(IV) in acidic media, outperforming TPEN in solvent extraction .
Solubility and Physical State
- THEED: Viscous liquid, slightly soluble in water and ethanol .
- TPEN: Solid with moderate solubility in polar solvents (e.g., ethanol, DMSO) .
- HPED : Likely viscous liquid (similar to THEED), used in polymer blends for SMPs .
Key Research Findings
THEED in Bioplastics: THEED increases elongation-at-break in starch nanocomposites by 40%, outperforming glycerol-based plasticizers .
HPED in SMPs : Polyurethanes with HPED exhibit Tg values between 40–60°C, enabling temperature-responsive shape recovery .
TBPEN vs. TPEN: TBPEN’s butyloxy-pyridyl groups improve lanthanoid extraction at pH < 3, whereas TPEN requires near-neutral conditions .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | THEED | TPEN | HPED |
|---|---|---|---|
| Molecular Weight | 236.31 | 446.55 | ~236 (analogous) |
| Physical State | Viscous liquid | Solid | Viscous liquid |
| Solubility in Water | Slight | Low | Slight |
| Key Functional Group | -OH | Pyridyl | -OH |
Table 2: Chelation Efficiency in Solvent Extraction
| Compound | Target Metal | Optimal pH | Extraction Efficiency | Reference |
|---|---|---|---|---|
| TPEN | Zn²⁺ | 7.0 | High (neurotoxin reversal) | |
| TBPEN | Eu³⁺ | 2.5–3.0 | >90% | |
| TQEN | Pt⁴⁺ | 1.5–2.0 | 85% |
Preparation Methods
Reaction Mechanism and Key Steps
The most well-documented method involves epichlorohydrin and 2-mercaptoethanol as starting materials. The process proceeds as follows:
-
Epoxide-Thiol Coupling :
Epichlorohydrin reacts with 2-mercaptoethanol in the presence of triethylamine. The thiol group nucleophilically attacks the epoxide ring, forming a chlorohydrin intermediate. This step yields a diol with sulfide linkages. -
Sulfide Bridging with Sodium Sulfide :
Sodium sulfide (Na₂S) introduces additional sulfur atoms, converting the diol into a tetraol. The sulfide ions displace chloride groups, creating a tetra-sulfur-bridged structure. -
Thiolation via Thiourea and Hydrochloric Acid :
The tetraol reacts with thiourea (NH₂CSNH₂) in hydrochloric acid, forming isothiouronium salts. This step replaces hydroxyl (-OH) groups with thiol (-SH) functionalities through a rearrangement reaction. -
Hydrolysis with Aqueous Ammonia :
The isothiouronium salts undergo hydrolysis in aqueous ammonia, liberating free thiol groups. The final product is an isomer mixture containing Tetrakis(2-mercaptoethyl)ethylenediamine.
Optimization and Challenges
-
Acid Selection : Hydrochloric or hydrobromic acid is preferred for the thiourea reaction due to faster kinetics and reduced product coloration.
-
Oxidation Prevention : Conducting the synthesis under nitrogen minimizes thiol oxidation, preserving yield and purity.
-
Byproduct Management : Isomer formation necessitates chromatographic purification or selective crystallization to isolate the desired product.
Direct Alkylation of Ethylenediamine with Protected Mercaptoethyl Groups
Protection-Deprotection Strategy
This method employs 4-methoxytrityl (Mmt) groups to shield thiols during synthesis:
-
Synthesis of S-Mmt-Mercaptoethyl Bromide :
2-Mercaptoethanol reacts with Mmt-Cl to form S-Mmt-2-mercaptoethanol, which is brominated to yield the alkylating agent. -
Alkylation of Ethylenediamine :
Ethylenediamine undergoes quadruple alkylation with S-Mmt-2-bromoethanol. The reaction requires stoichiometric control to ensure all four amine hydrogens are substituted. -
Deprotection with Trifluoroacetic Acid (TFA) :
The Mmt groups are cleaved using TFA and triethylsilane (TES), yielding free thiols. The Si-S bonds formed during cleavage are labile in protic solvents, ensuring complete deprotection.
Advantages and Limitations
-
Precision : Protection strategies minimize undesired side reactions, enhancing product homogeneity.
-
Scalability : Bromination and alkylation steps require anhydrous conditions, complicating large-scale production.
Hydroxyl-to-Thiol Conversion via Thiourea
Ethylene Oxide-Based Approach
A hypothetical route involves ethylenediamine derivatization followed by thiolation:
-
Ethylene Oxide Addition :
Ethylenediamine reacts with four equivalents of ethylene oxide, forming a tetraol (tetrakis(2-hydroxyethyl)ethylenediamine). -
Thiourea-Mediated Thiolation :
The tetraol reacts with thiourea in hydrochloric acid, converting hydroxyls to thiols via isothiouronium intermediates. Hydrolysis with ammonia releases the target compound.
Feasibility Considerations
-
Reactivity : Ethylene oxide’s high reactivity ensures complete substitution but risks over-alkylation.
-
Byproducts : Incomplete thiolation or thioester formation may occur, necessitating rigorous purification.
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Techniques
Chromatographic Analysis
-
HPLC : Resolves isomers and byproducts, with the target compound eluting at 20.5 min.
-
Thiol Quantification : Ellman’s assay verifies free -SH content, ensuring ≥95% functionality.
Industrial and Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
